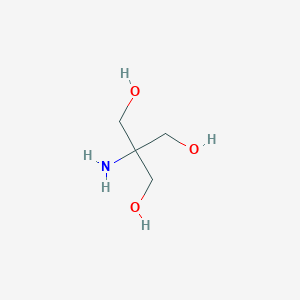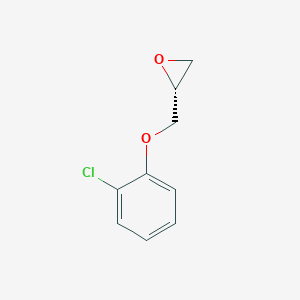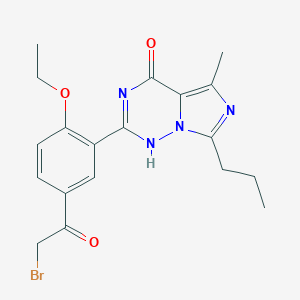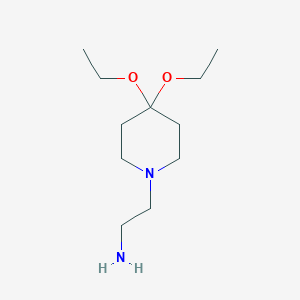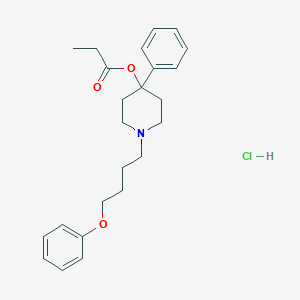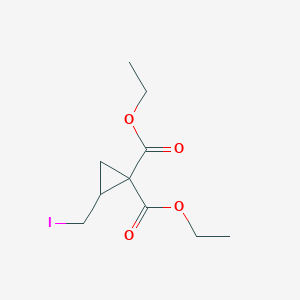
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, involves several steps . The process starts with NaH(60% suspension) and tetrahydrofuron charged into a reactor under argon atmosphere. A solution of diethyl 2-allylmalonate is added dropwise over an hour. After completion of addition, the reaction mixture is allowed to warm and stirred for an hour .Molecular Structure Analysis
The molecular structure of a similar compound, Diethyl 1,1-cyclopropanedicarboxylate, is available in the NIST Chemistry WebBook . The molecular formula is C9H14O4 and the molecular weight is 186.2051 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate are complex and involve multiple steps . The reactions involve various chemicals and solvents, and the final compounds are purified using flash chromatography .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, Diethyl 1,1-cyclopropanedicarboxylate, are available in the NIST Chemistry WebBook . The molecular formula is C9H14O4 and the molecular weight is 186.2051 .Safety And Hazards
The safety data sheet for a similar compound, Diethyl 1,1-cyclopropane-1,1-dicarboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention .
Propiedades
IUPAC Name |
diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUCLLNNEFPGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1CI)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451062 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
CAS RN |
144296-42-4 |
Source


|
| Record name | Diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


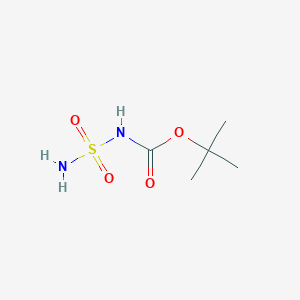



![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
